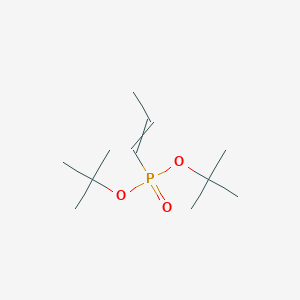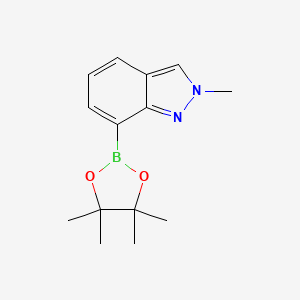![molecular formula C12H14ClF3N4O B1425546 6'-Chloro-4'-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid hydrazide CAS No. 1208081-12-2](/img/structure/B1425546.png)
6'-Chloro-4'-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid hydrazide
Descripción general
Descripción
The compound “6’-Chloro-4’-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl-4-carboxylic acid hydrazide” is a chemical compound with a molecular formula of C12H12ClF3N2O2 . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, which includes our compound of interest, is a significant area of research in the agrochemical and pharmaceutical industries . The synthesis process involves various chemical reactions, and the specific method can vary depending on the desired TFMP derivative .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group and a pyridine moiety, which are thought to contribute to its biological activities . The exact structure can be determined using various analytical techniques.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound can be complex and require careful control of conditions. The reactions may involve the use of various reagents and catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. It has a molecular weight of 308.69 . Other properties such as melting point, boiling point, and solubility would need to be determined experimentally.Aplicaciones Científicas De Investigación
Metabolism and Biotransformation Studies
Synthesis and Derivative Studies
Another aspect of scientific research on such compounds involves the synthesis of derivatives with potential therapeutic applications. Rabea et al. (2006) synthesized a series of derivatives related to 6'-Chloro-4'-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid hydrazide and evaluated their anti-inflammatory activity. This research demonstrates the potential for developing new therapeutic agents based on the chemical structure of the compound Rabea, S. M., El-Koussi, N., Hassan, H. Y., & Aboul-Fadl, T. (2006). Synthesis of 5‐Phenyl‐1‐(3‐pyridyl)‐1H‐1,2,4‐triazole‐3‐carboxylic Acid Derivatives of Potential Anti‐inflammatory Activity. Archiv der Pharmazie.
Radiolabeling and Imaging Applications
The use of compounds like 6'-Chloro-4'-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid hydrazide in radiolabeling for diagnostic imaging is another significant area of research. Ono et al. (2001) discussed the application of a related compound, HYNIC (6-hydrazinopyridine-3-carboxylic acid), in preparing technetium-99m-labeled polypeptides for improved diagnostic imaging. This research underscores the potential utility of 6'-Chloro-4'-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid hydrazide in enhancing imaging techniques Ono, M., Arano, Y., Mukai, T., Fujioka, Y., Ogawa, K., Uehara, T., Saga, T., Konishi, J., & Saji, H. (2001). (99m)Tc-HYNIC-derivatized ternary ligand complexes for (99m)Tc-labeled polypeptides with low in vivo protein binding. Nuclear medicine and biology.
Immunomodulatory Effects
The potential immunomodulatory effects of compounds structurally similar to 6'-Chloro-4'-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid hydrazide are also of interest. Drynda et al. (2015) explored the effects of a synthetic isoxazole derivative on lymphocyte subsets and the humoral immune response, suggesting possible applications of related compounds in modulating immune responses Drynda, A., Obmińska-Mrukowicz, B., Mączyński, M., & Ryng, S. (2015). The effect of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide on lymphocyte subsets and humoral immune response in SRBC-immunized mice. Immunopharmacology and Immunotoxicology.
Direcciones Futuras
Propiedades
IUPAC Name |
1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF3N4O/c13-9-5-8(12(14,15)16)6-10(18-9)20-3-1-7(2-4-20)11(21)19-17/h5-7H,1-4,17H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZTZEFWEQDWCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN)C2=NC(=CC(=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6'-Chloro-4'-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid hydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B1425473.png)






